molecular formula C23H20Cl2F3N5O5S B3063509 Unii-24P4O1J71F CAS No. 688756-00-5

Unii-24P4O1J71F

Cat. No.: B3063509
CAS No.: 688756-00-5
M. Wt: 606.4 g/mol
InChI Key: QSNSVPRLHYSSQG-AMXDTQDGSA-N
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Description

Unii-24P4O1J71F is a chemical compound with the molecular formula C₇H₂ClF₃N₂ and a molecular weight of 206.55 g/mol . Its synthesis involves NaH-mediated reactions with tert-butyl methyl malonate in tetrahydrofuran (THF), achieving yields of 94.6–95% .

Properties

CAS No.

688756-00-5

Molecular Formula

C23H20Cl2F3N5O5S

Molecular Weight

606.4 g/mol

IUPAC Name

(2S)-2-[[(5R)-7-(3,5-dichlorophenyl)-5-methyl-6-oxo-5-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[1,2-a]imidazol-3-yl]sulfonylamino]propanamide

InChI

InChI=1S/C23H20Cl2F3N5O5S/c1-12(19(29)34)31-39(36,37)18-11-30-21-32(16-8-14(24)7-15(25)9-16)20(35)22(2,33(18)21)10-13-3-5-17(6-4-13)38-23(26,27)28/h3-9,11-12,31H,10H2,1-2H3,(H2,29,34)/t12-,22+/m0/s1

InChI Key

QSNSVPRLHYSSQG-AMXDTQDGSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NS(=O)(=O)C1=CN=C2N1[C@](C(=O)N2C3=CC(=CC(=C3)Cl)Cl)(C)CC4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

CC(C(=O)N)NS(=O)(=O)C1=CN=C2N1C(C(=O)N2C3=CC(=CC(=C3)Cl)Cl)(C)CC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of BIRT-2584 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated as tablets for clinical trials, with doses ranging from 100 mg to 750 mg .

Chemical Reactions Analysis

BIRT-2584 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

BIRT-2584 exerts its effects by blocking the integrin alpha-L/beta-2 complex, also known as lymphocyte function-associated antigen-1 (LFA-1). This inhibition prevents the adhesion and migration of leukocytes, thereby reducing inflammation. The compound also blocks the activation of local inflammatory cells, which helps alleviate the symptoms of diseases like psoriasis .

Comparison with Similar Compounds

Structural and Functional Analogues

Three compounds with structural or functional similarities to Unii-24P4O1J71F are analyzed below (Table 1):

Table 1: Comparative Properties of this compound and Analogues

Property This compound (CAS 624734-22-1) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 2-Bromo-4-fluorobenzoic acid (CAS 1761-61-1)
Molecular Formula C₇H₂ClF₃N₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 206.55 g/mol 235.27 g/mol 201.02 g/mol
Log S (ESOL) -2.99 -2.99 -2.47
Solubility 0.24 mg/ml Not reported 0.687 mg/ml
Key Functional Groups Cl, F, nitrile Boronic acid, Br, Cl Br, carboxylic acid
Synthesis Method NaH/THF-mediated alkylation Pd-catalyzed cross-coupling A-FGO-catalyzed condensation
Bioavailability Moderate (Score: 0.55) Moderate (Score: 0.55) Moderate (Score: 0.55)
Key Findings :

Structural Diversity :

  • This compound features a nitrile group, absent in the boronic acid and benzoic acid analogues. This nitrile enhances its reactivity in nucleophilic substitution reactions compared to the boronic acid’s cross-coupling utility .
  • The bromo and carboxylic acid groups in CAS 1761-61-1 make it suitable for electrophilic aromatic substitution and pharmaceutical intermediates, contrasting with this compound’s focus on agrochemical applications .

Solubility and Bioavailability :

  • Despite similar Log S values, CAS 1761-61-1 exhibits higher solubility (0.687 mg/ml vs. 0.24 mg/ml), likely due to its carboxylic acid group enhancing hydrophilicity .
  • All three compounds share moderate bioavailability scores (0.55), suggesting comparable membrane permeability .

Synthetic Pathways :

  • This compound employs NaH/THF for alkylation, whereas CAS 1046861-20-4 uses palladium catalysis for Suzuki-Miyaura couplings, reflecting divergent reactivity profiles .
  • CAS 1761-61-1 utilizes A-FGO catalysts under green chemistry conditions, emphasizing sustainability compared to traditional methods .

Table 2: Functional Comparison Based on Industrial Use

Compound Primary Application Key Advantage Limitation Reference
This compound Agrochemical synthesis High yield (>94%) Moderate solubility
CAS 1046861-20-4 Pharmaceutical intermediates Versatile boronic acid reactivity Complex purification
CAS 403-24-7 Dye manufacturing Nitro-group stability Toxicity concerns (H302 hazard)
Analysis :
  • This compound’s high synthetic yield makes it cost-effective for large-scale agrochemical production, whereas CAS 1046861-20-4’s boronic acid functionality is critical for designing kinase inhibitors in drug discovery .
  • CAS 403-24-7’s nitro group stability is advantageous in dye synthesis but poses toxicity risks, necessitating stringent handling protocols .

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